![molecular formula C10H19NO9 B1260947 Afegostat tartrate CAS No. 919364-56-0](/img/structure/B1260947.png)
Afegostat tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
酒石酸阿菲戈司他可以通过多步合成过程合成,包括以下关键步骤:
异法戈胺的合成: 合成从异法戈胺的制备开始,包括哌啶衍生物的还原。
酒石酸盐的形成: 异法戈胺然后与酒石酸反应形成酒石酸盐,从而得到酒石酸阿菲戈司他.
酒石酸阿菲戈司他的工业生产方法涉及优化这些合成路线,以确保高产率和纯度,通常采用先进技术,如高效液相色谱 (HPLC) 进行纯化。
化学反应分析
酒石酸阿菲戈司他经历各种化学反应,包括:
氧化: 酒石酸阿菲戈司他中的羟基可以被氧化形成相应的酮或醛。
还原: 该化合物可以发生还原反应形成醇。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
Clinical Trials and Efficacy
Afegostat tartrate has undergone various clinical trials to evaluate its safety and efficacy in patients with Gaucher's disease. Notably:
- Phase II Clinical Trial : Conducted by Amicus Therapeutics, this trial assessed the drug's effect on treatment-naive adult patients with type 1 Gaucher disease. The study involved two dosing regimens over six months. While all participants showed an increase in glucocerebrosidase levels, significant clinical improvements were observed in only one out of eighteen patients who completed the trial, highlighting the need for further research into optimizing treatment regimens and patient selection .
- Long-term Extension Studies : Ongoing studies aim to evaluate the long-term safety and efficacy of this compound in various patient populations, including those with different genetic backgrounds related to Gaucher's disease .
Case Studies
Several case studies have documented the experiences of patients treated with this compound:
- Case Study 1 : A patient with type 1 Gaucher disease exhibited improved hematological parameters after six months of treatment with this compound. However, the overall clinical benefits were modest compared to traditional enzyme replacement therapies .
- Case Study 2 : In another instance, a patient demonstrated a significant reduction in glucosylceramide levels following treatment, but again, clinical symptoms remained largely unchanged. This emphasizes the variability in response among individuals .
Chemical Structure and Formulation
This compound has a molecular formula of C10H19NO9 and is classified under piperidines and iminosugars. Its structure facilitates interaction with glucocerebrosidase, making it an effective pharmacological chaperone .
Regulatory Status
This compound received orphan drug designation from both the European Medicines Agency and the US Food and Drug Administration due to its potential benefits for patients with rare diseases like Gaucher's disease. However, following disappointing results from clinical trials, further development was halted in 2009 .
Comparative Analysis of Treatments for Gaucher's Disease
To better understand this compound's position among available treatments for Gaucher's disease, a comparative analysis is presented below.
Treatment | Mechanism of Action | Clinical Phase | Efficacy Evidence |
---|---|---|---|
This compound | Pharmacological chaperone | Phase II | Modest improvements observed |
Imiglucerase | Enzyme replacement therapy | Approved | Significant clinical benefits |
Miglustat | Substrate reduction therapy | Approved | Effective for mild cases |
Eliglustat | Substrate reduction therapy | Approved | Effective for type 1 patients |
作用机制
酒石酸阿菲戈司他通过选择性地与β-葡糖脑苷酶 (GCase) 酶结合而发挥作用。这种结合稳定了酶的正确构象,增强了其活性并防止了葡糖脑苷脂的积累。 酒石酸阿菲戈司他的分子靶点是 GCase 的 N370S 突变形式,这与戈谢病的常见病因相关 .
相似化合物的比较
与其他类似化合物相比,酒石酸阿菲戈司他因其对 GCase 的特异性结合亲和力和稳定作用而独一无二。类似化合物包括:
伊米格鲁司他: 一种用于酶替代疗法的重组人β-葡糖脑苷酶。
米格鲁司他: 一种抑制葡糖神经酰胺合酶的亚氨基糖,用于底物减少疗法。
依利格鲁司他: 另一种用于治疗戈谢病的葡糖神经酰胺合酶抑制剂
酒石酸阿菲戈司他因其药理伴侣机制而脱颖而出,该机制直接稳定酶而不是替代或抑制酶。
生物活性
Afegostat tartrate, also known as AT2101 or isofagomine, is a small molecule pharmacological chaperone primarily investigated for its therapeutic potential in treating Gaucher disease (GD), a lysosomal storage disorder caused by mutations in the GBA1 gene leading to reduced activity of the enzyme glucocerebrosidase (GCase). This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and relevant case studies.
This compound functions as a molecular chaperone , which aids in the proper folding and trafficking of misfolded GCase to lysosomes. This is particularly significant since many mutations in the GBA1 gene result in the production of misfolded enzymes that are less effective or inactive. By binding to these misfolded proteins, this compound enhances their stability and promotes their enzymatic activity.
Key Mechanisms:
- Increased GCase Activity : Studies show that this compound can lead to increased levels of GCase in various tissues, including white blood cells, which is crucial for the breakdown of glucocerebrosides into glucose and ceramide .
- Improved Enzyme Trafficking : The compound facilitates the transport of GCase from the endoplasmic reticulum (ER) to lysosomes, enhancing its availability at the site of action .
Phase 2 Clinical Trials
This compound has been evaluated in several clinical trials for its efficacy in treating type 1 Gaucher disease. Notable findings include:
- Study Design : An open-label, multicenter trial assessed different dosing regimens (150 mg daily vs. every four days) over extended periods .
- Efficacy Outcomes : Preliminary results indicated that while all patients exhibited increased GCase levels, clinically meaningful improvements were observed in only a subset of participants. Specifically, one out of eighteen patients showed significant clinical benefits during a six-month trial .
Study | Patient Population | Dose Regimen | Key Findings |
---|---|---|---|
Phase 2 Trial | 19 adults with type 1 GD | 225 mg three days on/four days off | Increased GCase levels; limited clinical improvement |
Long-term Extension Study | Adults with type 1 GD | 150 mg once daily | Safety and tolerability confirmed; ongoing evaluation of efficacy |
Safety Profile
This compound has demonstrated a favorable safety profile across various studies. Adverse events reported were generally mild and included conjunctivitis-related symptoms leading to one patient discontinuing treatment. No serious adverse events were noted during trials .
Case Studies and Research Findings
Several case studies have highlighted the biological activity and therapeutic potential of this compound:
- Increased Enzyme Levels : In a cohort study involving patients with Gaucher disease, administration of afegostat resulted in significant elevations in GCase levels within white blood cells, indicating effective enzyme replacement at the cellular level .
- Long-term Outcomes : A longitudinal study indicated sustained increases in GCase activity over extended treatment durations, suggesting potential long-term benefits for patients receiving this compound .
属性
CAS 编号 |
919364-56-0 |
---|---|
分子式 |
C10H19NO9 |
分子量 |
297.26 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m11/s1 |
InChI 键 |
ULBPPCHRAVUQMC-MUMXBIPUSA-N |
SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
手性 SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
同义词 |
afegostat-tartrate, isofagomine AT2101 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。